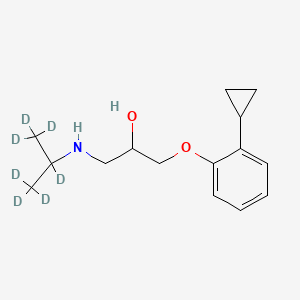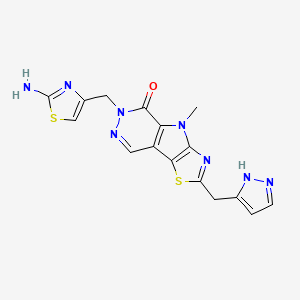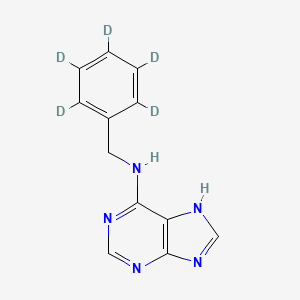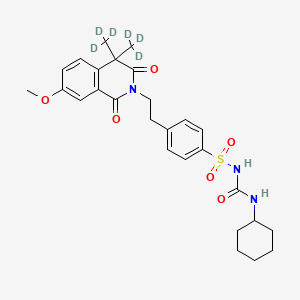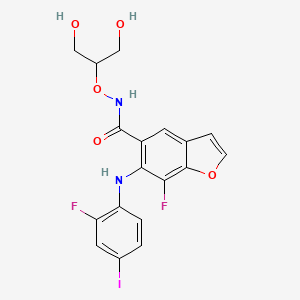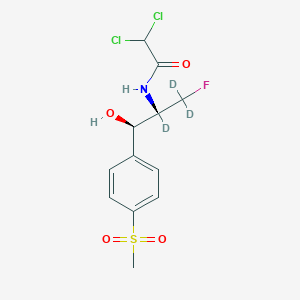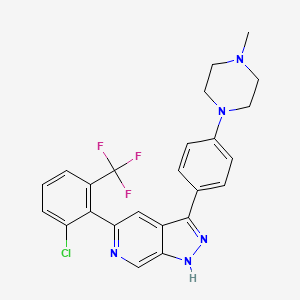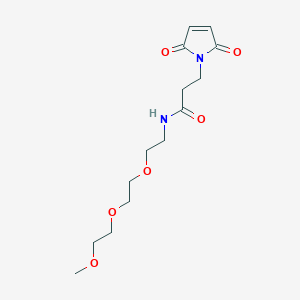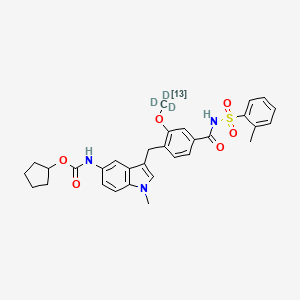![molecular formula C38H58N6O7S B12421777 (2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)
(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbon-11, often referred to as C-11, is a positron-emitting radionuclide with a half-life of approximately 20.4 minutes . It is produced using a cyclotron and is widely used in positron emission tomography (PET) imaging due to its ability to label a variety of biologically relevant molecules without altering their natural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbon-11 is typically produced through the bombardment of nitrogen gas with protons, resulting in the formation of [11C]carbon dioxide . This precursor can then be converted into various secondary precursors, such as [11C]methyl iodide, which are used in further synthesis .
Industrial Production Methods
In industrial settings, the production of Carbon-11 involves the use of high-energy cyclotrons to generate the radionuclide. The process requires precise control of reaction conditions to ensure high purity and specific activity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Carbon-11 undergoes a variety of chemical reactions, including:
Oxidation: Conversion of [11C]carbon monoxide to [11C]carbon dioxide.
Reduction: Reduction of [11C]carbon dioxide to [11C]methanol.
Substitution: Formation of [11C]methyl iodide from [11C]carbon dioxide.
Common Reagents and Conditions
Common reagents used in Carbon-11 chemistry include organic bases for carbon dioxide fixation and transition metals for catalysis . Reaction conditions often involve low pressures and temperatures to maintain the integrity of the radionuclide .
Major Products
Major products formed from Carbon-11 reactions include [11C]methyl iodide, [11C]carbon monoxide, and various [11C]labeled pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Carbon-11 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some key applications include:
Chemistry: Used in the synthesis of radiopharmaceuticals for PET imaging.
Biology: Helps in studying metabolic pathways and enzyme activities.
Medicine: Used in the diagnosis and monitoring of diseases such as cancer and neurological disorders.
Industry: Employed in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of Carbon-11 involves its incorporation into biologically relevant molecules, allowing for the tracking of these molecules within the body using PET imaging . The positron emission from Carbon-11 interacts with electrons in the body, producing gamma rays that are detected by the PET scanner . This enables the visualization of biological processes at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Carbon-11 include other positron-emitting radionuclides such as Nitrogen-13, Oxygen-15, and Fluorine-18 .
Uniqueness
Carbon-11 is unique due to its ability to label a wide range of molecules without altering their natural properties, making it an ideal tracer for studying biological processes . Its short half-life also allows for multiple scans within a short period, reducing the radiation dose to the subject .
Eigenschaften
Molekularformel |
C38H58N6O7S |
|---|---|
Molekulargewicht |
743.0 g/mol |
IUPAC-Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R)-1,2-dimethylpyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]-methylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-aminophenyl)-2-methylpentanoic acid |
InChI |
InChI=1S/C38H58N6O7S/c1-10-23(4)32(42-37(50)38(7)16-11-17-43(38)8)35(47)44(9)30(22(2)3)20-31(51-25(6)45)34-41-29(21-52-34)33(46)40-28(18-24(5)36(48)49)19-26-12-14-27(39)15-13-26/h12-15,21-24,28,30-32H,10-11,16-20,39H2,1-9H3,(H,40,46)(H,42,50)(H,48,49)/t23-,24-,28+,30+,31+,32-,38+/m0/s1 |
InChI-Schlüssel |
YYYFRRSYTVJIOE-WWAIPBPMSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)N)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@]3(CCCN3C)C |
Kanonische SMILES |
CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)N)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3(CCCN3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
